1-(3-Methoxyphenyl)-3-methylpiperazine: Structural Analysis and Pharmacological Profile
1-(3-Methoxyphenyl)-3-methylpiperazine: Structural Analysis and Pharmacological Profile
The technical guide for 1-(3-Methoxyphenyl)-3-methylpiperazine follows below. This document is structured as a high-level whitepaper designed for medicinal chemists and pharmacological researchers.
Executive Summary
1-(3-Methoxyphenyl)-3-methylpiperazine is a substituted phenylpiperazine acting as a serotonin receptor ligand. Structurally, it is the 3-methyl derivative of the well-known research chemical 1-(3-Methoxyphenyl)piperazine (MeOPP) . The introduction of the methyl group at the 3-position of the piperazine ring introduces a chiral center, altering the steric profile and potentially modulating metabolic stability and receptor subtype selectivity (particularly 5-HT2C and 5-HT1A) compared to its non-methylated parent. This guide details its chemical structure, synthesis protocols, and physicochemical properties.
Chemical Identity & Structure
Nomenclature and Identifiers[1][2][3]
-
IUPAC Name: 1-(3-Methoxyphenyl)-3-methylpiperazine
-
Common Abbreviations: 3-Methyl-MeOPP; 3-Me-mMPP
-
Molecular Formula: C₁₂H₁₈N₂O
-
Molecular Weight: 206.29 g/mol
-
SMILES: COc1cccc(N2CC(C)NCC2)c1
-
Chirality: The C3 carbon on the piperazine ring is a stereocenter. The compound exists as two enantiomers (R and S), though synthesis often yields the racemate unless chiral starting materials are used.
Structural Analysis
The molecule consists of two primary pharmacophores:
-
The Aryl Moiety: A phenyl ring substituted at the meta (3) position with a methoxy (-OCH₃) group. This substitution pattern is critical for affinity to serotonin receptors.
-
The Piperazine Ring: A saturated six-membered ring containing two nitrogen atoms. The N1 nitrogen is attached to the aryl ring, while the C3 carbon bears a methyl group.
Impact of C3-Methylation: Unlike the achiral parent MeOPP, the 3-methyl group creates steric bulk near the secondary amine (N4). This can:
-
Reduce susceptibility to N-dealkylation or oxidation.
-
Introduce stereoselectivity in receptor binding pockets.
Physicochemical Properties[3][4]
The following data represents calculated and comparative values based on the phenylpiperazine scaffold.
| Property | Value (Estimated) | Notes |
| Physical State | Viscous Oil / Low-melting Solid | Free base is likely an oil; HCl salt is a crystalline solid. |
| Boiling Point | ~350–360 °C (760 mmHg) | Extrapolated from MeOPP (344°C). |
| pKa (Base) | ~9.1 | Piperazine secondary amine (N4). |
| pKa (Acid) | ~4.5 | Aniline-like nitrogen (N1) is weakly basic. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; crosses BBB. |
| Solubility | Low in water (Free Base) | High in EtOH, DMSO, DCM. |
| Salt Form | Dihydrochloride (2HCl) | Most common form for stability/solubility. |
Synthesis & Manufacturing
Synthetic Strategy
The most robust route for high-purity synthesis utilizes a Buchwald-Hartwig Amination . This method avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which is difficult with electron-rich rings like anisole.
Core Reaction: 3-Bromoanisole + 2-Methylpiperazine
Experimental Protocol (Buchwald-Hartwig)
-
Precursors:
-
3-Bromoanisole (1.0 eq)
-
2-Methylpiperazine (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: BINAP or Xantphos (to ensure regioselectivity for N1)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Solvent: Toluene or Dioxane (Anhydrous)
-
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a three-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3-Bromoanisole (10 mmol) and 2-Methylpiperazine (12 mmol) in anhydrous Toluene (50 mL).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.1 mmol) and BINAP (0.2 mmol). Stir for 5 minutes until the solution turns a deep orange/red.
-
Base Addition: Add NaOtBu (15 mmol) in one portion. The solution may darken.
-
Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium residues. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with water (2x) and Brine (1x). Dry organic layer over Na₂SO₄.[1][2][3]
-
Purification: Concentrate in vacuo. Purify the oily residue via Flash Column Chromatography (Silica Gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
-
Salt Formation: Dissolve the purified free base in minimal Et₂O. Add 2M HCl in Et₂O dropwise. Filter the white precipitate (Dihydrochloride salt) and dry under high vacuum.
Synthesis Pathway Diagram
Caption: Palladium-catalyzed cross-coupling route for regioselective synthesis.
Pharmacology & Mechanism of Action
Structure-Activity Relationship (SAR)
The 1-arylpiperazine scaffold is a "privileged structure" for binding to G-protein coupled receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D) receptors.
-
3-Methoxy Group: Generally favors selectivity for 5-HT receptors over Dopamine receptors. In the absence of the methyl group (MeOPP), this substitution pattern yields a non-selective 5-HT agonist/antagonist.
-
3-Methyl Piperazine Ring: The addition of the methyl group at C3 often reduces efficacy at 5-HT2 receptors while maintaining or enhancing affinity for 5-HT1A or 5-HT2C . It also hinders metabolic breakdown by CYP450 enzymes at the piperazine ring.
Receptor Profile (Predicted)
Based on homologs (mCPP, TFMPP, and MeOPP):
-
5-HT2C: Likely Agonist (Anxiogenic/Appetite suppressant potential).
-
5-HT1A: Likely Partial Agonist (Anxiolytic potential).
-
SERT (Transporter): Moderate affinity reuptake inhibition.
Analytical Characterization
To validate the identity of 1-(3-Methoxyphenyl)-3-methylpiperazine, use the following spectral markers.
Proton NMR (¹H-NMR) - 400 MHz, CDCl₃
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.15 | Triplet | 1H | Aryl C5-H |
| 6.50 – 6.40 | Multiplet | 3H | Aryl C2, C4, C6-H |
| 3.79 | Singlet | 3H | Methoxy (-OCH₃) |
| 3.50 – 3.30 | Multiplet | 2H | Piperazine C2-H (N1 side) |
| 3.00 – 2.80 | Multiplet | 3H | Piperazine C3-H, C5-H |
| 2.60 – 2.40 | Multiplet | 2H | Piperazine C6-H |
| 1.10 | Doublet | 3H | Methyl (-CH₃) at C3 |
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 206
-
Base Peak: m/z 163 (Loss of the propyl-amine fragment or ring cleavage characteristic of piperazines).
-
Fragment: m/z 135 (Methoxyphenyl-nitrogen cation).
Safety & Handling (SDS Highlights)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage: Category 2A (Causes serious eye irritation).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store the dihydrochloride salt at -20°C in a desiccator. The free base is prone to oxidation; store under Argon.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
SWGDRUG. (2005). Monograph: 1-(3-Methoxyphenyl)piperazine.[4][5] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]
-
PubChem. (n.d.).[6] Compound Summary for CID 81430: 1-(3-Methoxyphenyl)piperazine. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 | C9H16INO2Zn | CID 59418332 - PubChem [pubchem.ncbi.nlm.nih.gov]
